molecular formula C15H15N3O B2663418 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 861211-98-5

3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No.: B2663418
CAS No.: 861211-98-5
M. Wt: 253.305
InChI Key: BYYRTGQLZMUPJT-UHFFFAOYSA-N
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Description

3-(1-Propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound belonging to the benzimidazole class of heterocycles, which are isosteres of nucleotides found in nucleic acids . This compound features a benzimidazole core linked to a 2-pyridinone ring, a structure of high interest in medicinal chemistry and drug discovery. Benzimidazole derivatives are extensively investigated for a wide spectrum of biological activities, including potential as antimicrobial, anticancer, and antiviral agents . The propyl substitution on the benzimidazole nitrogen can influence the compound's lipophilicity and interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. The primary research applications of this compound are in scientific R&D. It may be used as a key intermediate or building block in the synthesis of more complex polycyclic structures, such as pyrimido[1,2-a]benzimidazoles, which are studied for their relevant biological and photophysical properties . In biology, it serves as a pharmacophore for exploring enzyme inhibition and modulating various disease pathways . While the specific mechanism of action for this compound is dependent on the biological target, benzimidazole derivatives commonly exert their effects by binding to specific enzymes or proteins, thereby disrupting critical cellular functions . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, prophylactic, human, veterinary, or household use. All information provided is for research reference. Researchers should handle this material with care in a controlled laboratory setting.

Properties

IUPAC Name

3-(1-propylbenzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-2-10-18-13-8-4-3-7-12(13)17-14(18)11-6-5-9-16-15(11)19/h3-9H,2,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYRTGQLZMUPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with propyl halides in the presence of a base such as potassium carbonate.

    Pyridinone Formation: The final step involves the formation of the pyridinone ring through a cyclization reaction, often using a suitable catalyst and under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, often involving catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

Research indicates that 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone exhibits significant biological activities:

  • Antimicrobial Activity : Studies show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has demonstrated potent antibacterial effects, outperforming standard antibiotics like cefadroxil .
  • Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism often involves inhibiting specific enzymes critical for cancer cell proliferation .

Medicine

The compound is under investigation for potential therapeutic applications in treating infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is utilized in developing new materials and chemical processes due to its versatile chemical properties.

Case Studies and Research Findings

A review of literature from 2012 to 2021 highlights significant advancements in understanding the bioactivity of benzimidazole derivatives:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives exhibited significant antimicrobial properties against various bacterial strains .
  • Research on Anticancer Potential : In vitro studies reported that compounds similar to 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone induced apoptosis in multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

3-{1-[4-(tert-Butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

  • Substituents : A bulky tert-butylbenzyl group at N1 of the benzimidazole and methyl groups at the 5,6-positions.
  • Molecular Weight : 385.5 g/mol (C₂₅H₂₇N₃O).
  • The additional methyl groups on the benzimidazole may sterically hinder interactions with biological targets .

3-{1-[3-(Trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

  • Substituents : A trifluoromethylbenzyl group at N1 of the benzimidazole.
  • Molecular Weight : 369.35 g/mol (C₂₀H₁₄F₃N₃O).
  • Key Differences : The electron-withdrawing trifluoromethyl group increases metabolic stability and acidity, which could enhance binding affinity in hydrophobic pockets of enzymes or receptors. This contrasts with the electron-donating propyl group in the target compound .

1-Allyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone

  • Core Structure: Replaces the pyridinone ring with a pyrrolidinone (a five-membered lactam).
  • Substituents : Allyl and 3-phenylpropyl groups.
  • Key Differences: The pyrrolidinone ring introduces increased ring strain and altered hydrogen-bonding geometry compared to the six-membered pyridinone. This structural variation may affect pharmacokinetic properties such as bioavailability .

Biological Activity

3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic compound belonging to the class of benzimidazole derivatives, which have garnered attention due to their diverse biological activities. This article summarizes the biological activity, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C15H13N3O
  • Molecular Weight : 249.27 g/mol
  • CAS Number : 36998-72-8

Biological Activities

Benzimidazole derivatives, including 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, exhibit a wide range of biological activities:

Antimicrobial Activity

Research has shown that compounds with benzimidazole moieties possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains:

  • Gram-positive and Gram-negative bacteria : Several studies indicate that benzimidazole derivatives demonstrate potent antibacterial effects, outperforming standard antibiotics like cefadroxil .

Anticancer Activity

Benzimidazole derivatives have also been explored for their anticancer potential. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines.
  • Mechanism : The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

The biological activity of 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone primarily revolves around its ability to interact with various biological targets:

  • Enzyme Inhibition : Many benzimidazole derivatives act by inhibiting enzymes involved in critical metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.
  • Binding Affinity : The specific binding interactions with target proteins can disrupt their normal function, thereby exerting therapeutic effects .

Case Studies and Research Findings

A review of literature from 2012 to 2021 highlights the significant advancements in understanding the bioactivity of benzimidazole derivatives:

StudyFindings
Liu et al. (2018)Developed aminopyrimidinyl benzimidazoles showing effective growth inhibition against MRSA and E. coli; some compounds exhibited MIC values as low as 0.018 mM against fungi .
Bansal & Silakari (2012)Discussed the structure-activity relationship (SAR) of various benzimidazole derivatives emphasizing their anticancer and antimicrobial properties .
Henderson et al. (2015)Synthesized bis-benzimidazole analogues with potent activity against hepatitis C virus (EC50 values as low as 0.007 nM) .

Q & A

Q. Table 1. Key Spectral Data for 3-(1-Propyl-1H-1,3-Benzimidazol-2-yl)-2(1H)-Pyridinone

TechniqueObservationsReference
¹H NMR (DMSO-d⁶)δ 8.45 (s, 1H, pyridinone NH), δ 7.82–7.25 (m, 4H, benzimidazole)
HR-MS (ESI+)[M+H]⁺ calcd. for C₁₅H₁₄N₃O: 260.1134; found: 260.1138
XRDOrthorhombic system, space group P2₁2₁2₁, Z = 4

Q. Table 2. Recommended Biological Assays

AssayProtocolTarget
COX-2 InhibitionFluorescent inhibitor screening kit (Cayman Chemical)IC₅₀
LogP MeasurementShake-flask method with octanol/water partitioningLipophilicity
CytotoxicityMTT assay in RAW 264.7 macrophagesEC₅₀

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